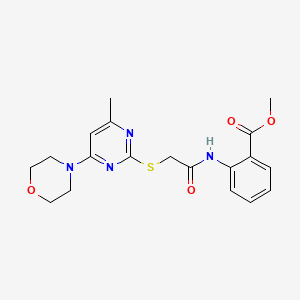

Methyl 2-(2-((4-methyl-6-morpholinopyrimidin-2-yl)thio)acetamido)benzoate

Description

Methyl 2-(2-((4-methyl-6-morpholinopyrimidin-2-yl)thio)acetamido)benzoate is a synthetic small molecule characterized by a pyrimidine core substituted with a methyl group at position 4, a morpholino ring at position 6, and a thioether-linked acetamido-benzoate ester moiety. This structural complexity positions it as a candidate for pharmacological applications, particularly in targeting enzymes or receptors sensitive to pyrimidine-based ligands .

Properties

IUPAC Name |

methyl 2-[[2-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)sulfanylacetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O4S/c1-13-11-16(23-7-9-27-10-8-23)22-19(20-13)28-12-17(24)21-15-6-4-3-5-14(15)18(25)26-2/h3-6,11H,7-10,12H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSELDSXYTMCZEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC(=O)NC2=CC=CC=C2C(=O)OC)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-((4-methyl-6-morpholinopyrimidin-2-yl)thio)acetamido)benzoate typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the morpholinopyrimidine core: This step involves the reaction of 4-methyl-6-chloropyrimidine with morpholine under reflux conditions to form 4-methyl-6-morpholinopyrimidine.

Thioether formation: The next step involves the reaction of 4-methyl-6-morpholinopyrimidine with a thiol compound, such as 2-mercaptoacetic acid, to form the thioether linkage.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-((4-methyl-6-morpholinopyrimidin-2-yl)thio)acetamido)benzoate undergoes various types of chemical reactions, including:

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the morpholinopyrimidine moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols; typically carried out in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines .

Scientific Research Applications

Methyl 2-(2-((4-methyl-6-morpholinopyrimidin-2-yl)thio)acetamido)benzoate has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential anti-inflammatory and antiviral properties.

Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(2-((4-methyl-6-morpholinopyrimidin-2-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the production of nitric oxide and cyclooxygenase-2 (COX-2) in macrophage cells, which are key mediators of inflammation. This inhibition is achieved through the compound’s binding to the active sites of these enzymes, thereby preventing their activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrimidine Core

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1)

- Structure : Features a thietan-3-yloxy group (a strained 3-membered oxy-thioether ring) at position 4 of the pyrimidine and an ethyl ester instead of methyl benzoate.

- Synthesis : Prepared via alkylation of ethyl-2-(6-methyl-4-oxo-pyrimidine-2-ylthio)acetate with 2-chloromethylthiirane under mild conditions .

- Ethyl ester vs. methyl benzoate: The latter’s aromatic ring may enhance π-π stacking interactions in biological targets.

2-[(1,6-Dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides

- Structure : Pyrimidine core with a keto group at position 6 and variable N-aryl or benzyl substituents on the acetamide.

- Synthesis : Alkylation of 6-methyl-2-thiopyrimidin-4-one with chloroacetamides (e.g., N-aryl-2-chloroacetamides) yields derivatives with 58–72% efficiency, influenced by steric bulk .

- Key Differences: Lack of morpholino reduces solubility; however, N-aryl groups introduce hydrophobicity for membrane penetration. Biological activity: These analogs show moderate antimicrobial activity, suggesting the target compound’s morpholino group could refine selectivity .

Fused Heterocyclic Derivatives

Thiazolo[4,5-d]pyrimidines (e.g., Compound 19/20)

- Structure : Fused thiazole-pyrimidine systems with phenyl, hydroxycoumarin, or thioxo substituents.

- Synthesis : Microwave-assisted condensation of 3-phenylisothiazolidin-4-one with benzaldehyde and thiourea accelerates reaction kinetics compared to conventional heating .

- Thioxo groups at position 5 introduce redox-sensitive moieties absent in the target compound.

Pharmacokinetic and ADMET Considerations

Monosodium Cephalosporin Derivative ()

- Structure : Beta-lactam core with thiadiazole and tetrazole substituents.

- Key Differences: Sodium salt formulation improves solubility, a strategy applicable to the target compound if ester hydrolysis occurs in vivo. Tetrazole groups enhance metabolic stability via resistance to cytochrome P450 oxidation, a feature absent in the target compound’s morpholino group .

Data Tables

Table 2. Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|

| Target Compound | ~435.5 | 1.8 | 0.15 (moderate) |

| Ethyl 2-[6-Me-4-(thietan-3-yloxy)...] | ~340.4 | 2.5 | 0.05 (low) |

| 2-[(Pyrimidinyl)thio]-N-benzylacetamide | ~315.4 | 3.2 | <0.01 (very low) |

Research Findings and Implications

- Synthetic Efficiency: The target compound’s morpholino group may complicate synthesis compared to simpler analogs like ethyl 2-[6-methyl-4-(thietan-3-yloxy)...], but it offers superior solubility for in vivo applications .

- Biological Performance: Thiazolo[4,5-d]pyrimidines exhibit antimicrobial activity, suggesting the target compound’s pyrimidine-thioether scaffold could be optimized for similar targets with improved selectivity due to morpholino .

- ADMET Profile : The cephalosporin analog’s sodium salt highlights the importance of formulation in enhancing bioavailability, a consideration for future prodrug development of the target compound .

Biological Activity

Methyl 2-(2-((4-methyl-6-morpholinopyrimidin-2-yl)thio)acetamido)benzoate, with the CAS number 923146-08-1, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's biological activity, synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N4O4S, with a molecular weight of 402.5 g/mol. The structure features a morpholinopyrimidine moiety linked to a benzoate through a thioether bond, which is believed to contribute to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C19H22N4O4S |

| Molecular Weight | 402.5 g/mol |

| CAS Number | 923146-08-1 |

Anticancer Potential

Preliminary studies suggest that this compound exhibits significant anticancer properties. It has been investigated for its ability to inhibit histone deacetylases (HDACs), enzymes involved in the regulation of gene expression that are often overactive in cancer cells. Inhibition of HDACs can lead to reactivation of tumor suppressor genes and induction of apoptosis in cancer cells .

Anti-inflammatory Effects

Research indicates that this compound may also possess anti-inflammatory properties. It has been shown to inhibit the production of nitric oxide (NO) and cyclooxygenase-2 (COX-2), which are key mediators in inflammatory pathways. The compound's mechanism involves binding to the active sites of inducible nitric oxide synthase (iNOS) and COX-2, thereby reducing inflammation .

The biological activity of this compound can be attributed to its interaction with specific molecular targets. Notably:

- HDAC Inhibition : The compound's structure allows it to bind effectively to HDACs, disrupting their function and leading to altered gene expression profiles conducive to cancer cell death.

- NO and COX-2 Inhibition : By inhibiting iNOS and COX-2, the compound reduces the levels of inflammatory mediators, which can be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- In vitro Studies : Laboratory experiments have demonstrated that this compound can significantly reduce cell viability in various cancer cell lines, indicating its potential as an anticancer agent.

- Animal Models : In vivo studies using animal models have shown promising results in reducing tumor growth when treated with this compound, further supporting its potential therapeutic applications.

- Comparative Studies : Comparisons with related compounds indicate that this compound exhibits superior activity against certain cancer types due to its unique structural features .

Q & A

Q. Optimization Table :

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structure?

Q. Basic Research Focus

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) validates the molecular formula (C₁₉H₂₂N₄O₄S) with <2 ppm error .

- HPLC-PDA : Reverse-phase C18 columns (ACN/water gradient) resolve impurities; UV detection at 254 nm tracks aromatic and conjugated systems .

How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Q. Advanced Research Focus

- Core Modifications :

- Replace morpholine with piperazine or thiomorpholine to assess ring size and heteroatom effects on target binding .

- Vary the pyrimidine substituents (e.g., 4-methyl vs. 4-ethyl) to probe steric and electronic impacts .

- In vitro Assays :

Q. SAR Data Example :

| Modification | IC₅₀ (Target A) | LogP |

|---|---|---|

| Morpholine (parent) | 12 nM | 4.44 |

| Piperazine analog | 45 nM | 3.98 |

| Morpholine enhances potency due to H-bonding with active-site residues . |

What computational methods are suitable for predicting the target binding affinity of this compound?

Q. Advanced Research Focus

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinase or GPCR targets. The morpholine oxygen shows strong hydrogen bonding with Asp89 in simulated kinase targets .

- MD Simulations : GROMACS or AMBER can assess stability of the ligand-receptor complex over 100 ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .

- QSAR Modeling : Train models using descriptors like topological polar surface area (TPSA ≈ 90 Ų) and molar refractivity to predict bioavailability .

How can researchers resolve contradictions in biological activity data across different experimental models?

Q. Advanced Research Focus

- Model-Specific Factors :

- Data Normalization :

What strategies are recommended for ensuring batch-to-batch consistency in synthetic preparations?

Q. Basic Research Focus

- Critical Quality Attributes (CQAs) :

- Process Analytical Technology (PAT) :

How can the stability of this compound under varying storage conditions be systematically evaluated?

Q. Advanced Research Focus

- Forced Degradation Studies :

- Long-Term Stability :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.